1h-Pyrazolo[3,4-d]pyrimidine

Catalog No.
S600887
CAS No.
271-80-7
M.F
C5H4N4
M. Wt
120.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1h-Pyrazolo[3,4-d]pyrimidine

CAS Number

271-80-7

Product Name

1h-Pyrazolo[3,4-d]pyrimidine

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidine

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

InChI

InChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h1-3H,(H,6,7,8,9)

InChI Key

QUKPALAWEPMWOS-UHFFFAOYSA-N

SMILES

C1=C2C=NNC2=NC=N1

Synonyms

A-420983, pyrazolo(3,4-d)pyrimidine

Canonical SMILES

C1=C2C=NNC2=NC=N1

As a Scaffold in Medicinal Chemistry

1H-Pyrazolo[3,4-d]pyrimidine serves as a crucial scaffold in medicinal chemistry due to its ability to form the core structure of various bioactive compounds []. This heterocyclic ring system, containing five-membered pyrazole and pyrimidine rings fused together, offers diverse possibilities for introducing functional groups, leading to a wide range of potential drug candidates [].

Potential for Anti-Cancer Agents

Research has explored the potential of 1H-pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents, particularly targeting the Epidermal Growth Factor Receptor (EGFR) [, ]. EGFR plays a vital role in the growth and survival of various cancer cells. Inhibiting this receptor can hinder tumor development and progression []. Studies have shown that specific derivatives, like compound 12b, exhibit promising anti-proliferative activity against different cancer cell lines [].

Ongoing Research and Development

The development of 1H-pyrazolo[3,4-d]pyrimidine-based anti-cancer agents is an active area of research. Scientists are continually designing and synthesizing novel derivatives to improve their potency, selectivity, and pharmacokinetic properties [, ]. Further investigations are underway to evaluate their efficacy and safety in pre-clinical and clinical settings.

Beyond Anti-Cancer Applications

While research on the anti-cancer properties of 1H-pyrazolo[3,4-d]pyrimidine derivatives is prominent, exploration of its potential in other therapeutic areas is ongoing. Studies suggest potential applications in developing drugs for various diseases, including:

  • Antimicrobial agents: Research has explored the synthesis and evaluation of 1H-pyrazolo[3,4-d]pyrimidinone derivatives as potential antimicrobial agents.
  • Other therapeutic targets: Further investigations are underway to explore the potential of this scaffold in targeting other disease-associated proteins and enzymes.

1H-Pyrazolo[3,4-d]pyrimidine is a heterocyclic compound characterized by a fused pyrazole and pyrimidine ring system. This compound exhibits significant structural diversity, which contributes to its varied biological activities. The core structure consists of a pyrazole ring (a five-membered ring containing two nitrogen atoms) fused to a pyrimidine ring (a six-membered ring containing two nitrogen atoms), resulting in unique electronic properties and reactivity patterns.

1H-Pyrazolo[3,4-d]pyrimidine can undergo various chemical transformations, including:

  • Condensation Reactions: The compound can be synthesized through multi-component reactions involving hydrazines and isothiocyanates, yielding derivatives with enhanced biological activity .
  • Cyclization: Refluxing with different reagents can lead to the formation of complex derivatives, such as thioxo-pyrazolo derivatives .
  • Substitution Reactions: Electrophilic substitutions at various positions on the aromatic rings allow for the introduction of diverse functional groups, enhancing the compound's pharmacological profile .

1H-Pyrazolo[3,4-d]pyrimidine derivatives have been studied extensively for their biological activities:

  • Antitumor Activity: Certain derivatives exhibit potent inhibitory effects against various cancer cell lines, including lung and breast cancer cells, with IC50 values significantly lower than conventional chemotherapeutics like doxorubicin .
  • Enzyme Inhibition: These compounds have shown promise as inhibitors of specific enzymes such as phosphodiesterase-5 and epidermal growth factor receptor tyrosine kinases, making them potential candidates for targeted cancer therapies .

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine can be achieved through several methods:

  • Multi-Component Reactions: A common approach involves the reaction of hydrazines with carbonyl compounds and isothiocyanates under acidic or basic conditions to yield diverse derivatives in high yields .
  • Reflux Methods: Heating reactions in solvents like ethanol or under solvent-free conditions can facilitate cyclization and substitution processes that generate various functionalized products .
  • Green Chemistry Approaches: Recent studies emphasize environmentally friendly synthesis methods that utilize less hazardous reagents and solvents, promoting sustainable practices in drug development .

1H-Pyrazolo[3,4-d]pyrimidine derivatives are being explored for various applications:

  • Pharmaceutical Development: Their potential as anticancer agents has led to extensive research aimed at developing new therapeutics targeting specific cancer pathways.
  • Biochemical Research: These compounds serve as valuable tools in studying enzyme mechanisms and cellular signaling pathways due to their ability to inhibit key biological targets.

Interaction studies have demonstrated that 1H-Pyrazolo[3,4-d]pyrimidine derivatives can effectively bind to target proteins involved in cancer progression. Molecular docking studies have provided insights into their binding affinities and modes of action against targets such as epidermal growth factor receptors. These studies help elucidate structure-activity relationships critical for optimizing therapeutic efficacy .

1H-Pyrazolo[3,4-d]pyrimidine shares structural similarities with several other heterocyclic compounds. Some notable comparisons include:

Compound NameStructural FeaturesBiological Activity
1H-Pyrazolo[3,4-d]pyrimidineFused pyrazole and pyrimidine ringsAntitumor activity; enzyme inhibition
Pyrazolo[1,5-a]pyrimidineDifferent fusion pattern; similar reactivityAntidepressant properties
Pyrido[3,2-e][1,2,4]triazineContains triazine; different nitrogen countAntiviral activity
Imidazo[4,5-b]pyridineImidazole fused with pyridineAntimicrobial activity

The unique combination of nitrogen atoms in the fused rings of 1H-Pyrazolo[3,4-d]pyrimidine contributes to its distinct pharmacological profile compared to these similar compounds. This uniqueness enhances its potential as a scaffold for developing novel therapeutic agents targeting various diseases.

1h-Pyrazolo[3,4-d]pyrimidine represents a significant heterocyclic compound consisting of a fused ring system where a pyrazole ring is connected to a pyrimidine ring [1]. The molecular structure features a bicyclic framework with five nitrogen atoms strategically positioned within the fused rings, contributing to its unique chemical properties and reactivity patterns [2]. The basic structure contains a five-membered pyrazole ring fused with a six-membered pyrimidine ring, creating a planar or near-planar molecular geometry in most conformations [3].

The molecular formula of the parent compound 1h-Pyrazolo[3,4-d]pyrimidine is C5H4N4, with a molecular weight of approximately 120.11 g/mol [6]. The compound exhibits a planar structure due to the aromatic character of both constituent rings, which allows for extensive π-electron delocalization throughout the molecule [4]. This planarity is essential for the stability of the compound and influences its chemical behavior in various reactions and interactions [5].

Conformational analysis of 1h-Pyrazolo[3,4-d]pyrimidine reveals that the molecule typically adopts a near-planar conformation with minimal deviation from planarity [11]. X-ray crystallographic studies have demonstrated that the maximum deviation from the mean plane in the pyrazolo[3,4-d]pyrimidine ring system is often less than 0.025 Å, indicating a highly planar structure [22]. This planarity is maintained even in derivatives with various substituents, although slight deviations may occur depending on the nature and position of the substituents [14].

Table 1: Key Structural Parameters of 1h-Pyrazolo[3,4-d]pyrimidine

ParameterValue
Molecular FormulaC5H4N4
Molecular Weight120.11 g/mol
Ring SystemBicyclic (fused 5,6-membered rings)
Maximum Deviation from Planarity< 0.025 Å
C-N Bond Lengths (Average)1.33-1.36 Å
N-N Bond Length (Pyrazole)1.365 Å

The bond lengths and angles in 1h-Pyrazolo[3,4-d]pyrimidine are consistent with those expected for aromatic heterocyclic systems [11]. The C-N bond lengths typically range from 1.33 to 1.36 Å, while the N-N bond in the pyrazole ring is approximately 1.365 Å [11]. These values reflect the partial double bond character resulting from the aromatic nature of the system [22]. The bond angles within the pyrazole ring are close to the ideal 108° for a five-membered ring, while those in the pyrimidine ring approach the expected 120° for a six-membered aromatic ring [11].

Crystal Structure Analysis

The crystal structure of 1h-Pyrazolo[3,4-d]pyrimidine and its derivatives has been extensively studied using X-ray crystallography, providing valuable insights into their three-dimensional arrangements and intermolecular interactions [2]. In the crystalline state, 1h-Pyrazolo[3,4-d]pyrimidine molecules typically pack in specific patterns dictated by various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces [11].

Crystallographic studies have revealed that 1h-Pyrazolo[3,4-d]pyrimidine derivatives often crystallize in monoclinic or orthorhombic crystal systems [11]. For instance, 1-methyl-4-methylsulfanyl-1h-pyrazolo[3,4-d]pyrimidine crystallizes in the orthorhombic space group Pbcm with unit cell parameters a = 7.9309(14) Å, b = 15.335(3) Å, and c = 6.7158(12) Å [11]. The crystal structure shows that the non-hydrogen atoms of the pyrazolo[3,4-d]pyrimidine ring system and the methylsulfanyl group lie on a crystallographic mirror plane, emphasizing the planarity of the molecule [11].

Table 2: Crystallographic Parameters of 1-Methyl-4-methylsulfanyl-1h-pyrazolo[3,4-d]pyrimidine

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbcm
a7.9309(14) Å
b15.335(3) Å
c6.7158(12) Å
Volume816.8(3) ų
Z4
Density1.466 Mg/m³
Temperature296 K

In the crystal packing of 1h-Pyrazolo[3,4-d]pyrimidine derivatives, molecules often form dimers through hydrogen bonding interactions [22]. These dimers can further assemble into extended networks through additional non-covalent interactions [14]. For example, in 4-allylsulfanyl-1h-pyrazolo[3,4-d]pyrimidine, molecules are linked by pairs of N-H···N hydrogen bonds, forming inversion dimers with an R²₂(8) graph-set motif [22]. These hydrogen bonding patterns play a crucial role in determining the overall crystal structure and stability [11].

π-π stacking interactions are also prominent in the crystal structures of 1h-Pyrazolo[3,4-d]pyrimidine derivatives [11]. These interactions typically occur between the aromatic rings of adjacent molecules, with centroid-centroid distances ranging from 3.452 to 3.606 Å [11]. Such interactions contribute significantly to the three-dimensional architecture of the crystal structure and influence the physical properties of the compound [2].

Polymorphism in Pyrazolo[3,4-d]pyrimidine Derivatives

Polymorphism, the ability of a compound to exist in multiple crystalline forms with different arrangements of molecules in the solid state, is a significant phenomenon observed in pyrazolo[3,4-d]pyrimidine derivatives [3]. This property has important implications for the physical, chemical, and biological properties of these compounds, as different polymorphs can exhibit varying solubility, stability, and bioavailability profiles [15].

Studies have identified several pyrazolo[3,4-d]pyrimidine derivatives that exhibit polymorphism [3]. For instance, a bioactive pyrazolo[3,4-d]pyrimidine derivative has been isolated in two distinct polymorphic forms, designated as α and β forms, which crystallize from different solvents [15]. The α form crystallizes from methanol, while the β form is obtained from ethanol, n-propanol, and isopropanol [15]. Both polymorphs belong to the monoclinic crystal system with the space group P21/c and Z' = 1, but they differ significantly in their molecular conformations and packing arrangements [15].

The conformational differences between polymorphs arise primarily from the dictates of molecular packing, as revealed by geometry-optimization calculations [16]. In the case of the aforementioned pyrazolo[3,4-d]pyrimidine derivative, the crucial difference in molecular packing between the α and β forms pertains to the formation of phenylamino-N–H···N(pyrazolyl) hydrogen bonding within supramolecular chains [15]. These chains adopt either helical (α-form; 21-screw symmetry) or zigzag (β-form; glide symmetry) configurations, resulting in distinct crystal packing arrangements [16].

Lattice energy calculations have indicated that the β-form is more stable than the α-form by approximately 11 kJ/mol, providing insight into the relative thermodynamic stability of these polymorphs [15]. This energy difference influences the conditions under which each polymorph preferentially forms and their interconversion behavior [16]. The existence of multiple polymorphs with different stabilities highlights the complexity of crystal engineering in pyrazolo[3,4-d]pyrimidine systems and the importance of controlling crystallization conditions to obtain the desired polymorph [3].

The phenomenon of conformational polymorphism in pyrazolo[3,4-d]pyrimidine derivatives demonstrates how subtle changes in molecular conformation can lead to significant differences in crystal packing and, consequently, in the macroscopic properties of the material [15]. This understanding is crucial for the development and optimization of pyrazolo[3,4-d]pyrimidine-based compounds for various applications [16].

Tautomerism Phenomena

Tautomerism is a fundamental property of 1h-Pyrazolo[3,4-d]pyrimidine and its derivatives, significantly influencing their structural characteristics and reactivity patterns [4]. The most prominent tautomeric forms involve the migration of hydrogen atoms between nitrogen atoms in the pyrazole ring, leading to the formation of 1h- and 2h-tautomers [4]. This tautomeric equilibrium is of considerable importance as it affects the compound's physical properties, spectroscopic characteristics, and biological activities [4].

In the case of pyrazolo[3,4-d]pyrimidines not substituted at the nitrogen atoms of the pyrazole ring, two tautomeric forms are possible: the 1h-pyrazolo[3,4-d]pyrimidine and the 2h-pyrazolo[3,4-d]pyrimidine [4]. Theoretical calculations using the AM1 method have demonstrated the greater stability of the 1h-tautomer by a difference of approximately 37.03 kJ/mol (almost 9 kcal/mol) [4]. This significant energy difference explains the predominance of the 1h-tautomer in most experimental observations [4].

The preference for the 1h-tautomer can be attributed to the more favorable aromatic circulation in both rings when the hydrogen is located at the N1 position [4]. In this configuration, the double bond can be drawn in the fusion of both rings, allowing for a more extensive delocalization of π-electrons [4]. In contrast, the N2-substituted structures (2h-tautomer) only permit a peripheral circulation due to the positions of the double bonds in the pyrazole ring, resulting in reduced aromaticity and stability [4].

Experimental evidence supports these theoretical predictions, with most pyrazolo[3,4-d]pyrimidines existing predominantly as the 1h-tautomer in solution and solid state [4]. However, the tautomeric equilibrium can be influenced by various factors, including the nature of substituents, solvent effects, and temperature [4]. For instance, electron-withdrawing groups at specific positions may alter the electron density distribution and affect the relative stability of the tautomers [4].

Another important tautomeric phenomenon observed in pyrazolo[3,4-d]pyrimidine derivatives involves the presence of hydroxy groups at positions C4 or C6, which can exist in equilibrium with their corresponding pyridone tautomers [4]. These oxo derivatives often exhibit greater stability due to the resonance stabilization provided by the carbonyl group [4]. This tautomeric behavior has significant implications for the reactivity and binding properties of these compounds in various applications [4].

Spectroscopic Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the structural features of 1h-Pyrazolo[3,4-d]pyrimidine and its derivatives [5]. Both proton (¹H) and carbon (¹³C) NMR spectroscopy provide valuable information about the electronic environment, connectivity, and tautomeric behavior of these compounds [5]. The application of two-dimensional techniques such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) has enabled the complete assignment of NMR spectra for various pyrazolo[3,4-d]pyrimidine derivatives [5].

In the ¹H NMR spectrum of the parent 1h-Pyrazolo[3,4-d]pyrimidine, the most characteristic signal is the proton at position 3 of the pyrazole ring, which typically appears as a singlet in the aromatic region (δ 8.0-8.5 ppm) [5]. The protons of the pyrimidine ring also resonate in the aromatic region, with the proton at position 6 generally appearing downfield due to the deshielding effect of the adjacent nitrogen atoms [5]. The NH proton of the pyrazole ring usually appears as a broad singlet at δ 10-13 ppm, although its position can vary significantly depending on the solvent and concentration [5].

For substituted derivatives, the NMR spectra become more complex but provide valuable structural information [7]. For instance, in 4-amino pyrazolo[3,4-d]pyrimidine derivatives, the NH₂ protons typically appear as a broad singlet at δ 4.5-5.5 ppm [7]. Alkyl substituents on the nitrogen atoms of the pyrazole ring give rise to characteristic signals in the upfield region (δ 2.5-4.0 ppm for methyl groups) [7]. The presence of aromatic substituents introduces additional signals in the aromatic region, which can be distinguished based on their coupling patterns and integration values [7].

¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing insights into the carbon skeleton of pyrazolo[3,4-d]pyrimidines [5]. The carbon atoms of the fused ring system typically resonate in the range of δ 120-160 ppm, with the exact chemical shifts depending on the substitution pattern [5]. The carbon atoms adjacent to nitrogen atoms generally appear downfield due to the deshielding effect [5]. For example, in 3-methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-one, the carbon signals for the pyrazolopyrimidine moiety appear at δ 156.31, 151.44, 150.71, 146.10, and 104.84 ppm [19].

Two-dimensional NMR techniques have proven invaluable for the unambiguous assignment of signals in complex pyrazolo[3,4-d]pyrimidine derivatives [5]. HMQC experiments establish direct correlations between protons and their attached carbon atoms, while HMBC experiments reveal long-range correlations across multiple bonds [5]. These techniques are particularly useful for assigning quaternary carbon signals and for confirming the connectivity in the fused ring system [5].

X-ray Diffraction Analysis

X-ray diffraction analysis provides detailed information about the three-dimensional structure of 1h-Pyrazolo[3,4-d]pyrimidine and its derivatives in the crystalline state [11]. This technique allows for the precise determination of bond lengths, bond angles, torsion angles, and intermolecular interactions, offering valuable insights into the structural chemistry of these compounds [11].

X-ray crystallographic studies have confirmed the planar or near-planar nature of the pyrazolo[3,4-d]pyrimidine ring system [11]. For example, in 1-methyl-4-methylsulfanyl-1h-pyrazolo[3,4-d]pyrimidine, the non-hydrogen atoms of the pyrazolo[3,4-d]pyrimidine ring system and the methylsulfanyl group lie on a crystallographic mirror plane, emphasizing the planarity of the molecule [11]. Similarly, in 4-allylsulfanyl-1h-pyrazolo[3,4-d]pyrimidine, the pyrazolo[3,4-d]pyrimidine ring system is essentially planar, with a maximum deviation from the mean plane of only 0.025 Å [22].

The bond lengths determined by X-ray diffraction analysis are consistent with the aromatic character of the pyrazolo[3,4-d]pyrimidine system [11]. In 1-methyl-4-methylsulfanyl-1h-pyrazolo[3,4-d]pyrimidine, the C-N bond lengths range from 1.319 to 1.355 Å, while the N-N bond in the pyrazole ring is 1.365 Å [11]. These values reflect the partial double bond character resulting from the delocalization of π-electrons throughout the fused ring system [11].

Table 3: Selected Bond Lengths and Angles in 1-Methyl-4-methylsulfanyl-1h-pyrazolo[3,4-d]pyrimidine

Bond/AngleValue
C1-N21.321(3) Å
C1-N11.355(3) Å
C2-N21.343(3) Å
C2-N31.354(2) Å
N3-N41.365(3) Å
N2-C1-N1129.3(2)°
N2-C2-N3127.68(18)°
N2-C2-C4125.63(18)°
N3-C2-C4106.69(17)°

X-ray diffraction analysis also provides valuable information about the crystal packing and intermolecular interactions in pyrazolo[3,4-d]pyrimidine derivatives [11]. These compounds often form complex three-dimensional networks through various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces [11]. For instance, in 1-methyl-4-methylsulfanyl-1h-pyrazolo[3,4-d]pyrimidine, molecules are linked via numerous π-π interactions with centroid-centroid distances ranging from 3.452 to 3.606 Å, forming a three-dimensional structure [11].

In derivatives with NH groups, hydrogen bonding plays a significant role in crystal packing [22]. For example, in 4-allylsulfanyl-1h-pyrazolo[3,4-d]pyrimidine, molecules form inversion dimers through N-H···N hydrogen bonds with an R²₂(8) graph-set motif [22]. These hydrogen bonding patterns contribute to the stability of the crystal structure and influence the physical properties of the compound [22].

IR and Mass Spectrometry

Infrared (IR) spectroscopy and mass spectrometry are essential analytical techniques for the characterization of 1h-Pyrazolo[3,4-d]pyrimidine and its derivatives, providing valuable information about functional groups, structural features, and fragmentation patterns [7] [9].

IR spectroscopy is particularly useful for identifying specific functional groups and monitoring structural changes in pyrazolo[3,4-d]pyrimidine derivatives [7]. The FTIR spectra of these compounds have been measured in the region of 4000-400 cm⁻¹, revealing characteristic absorption bands associated with various vibrational modes [21]. For instance, in 4-amino pyrazolo[3,4-d]pyrimidine, the NH₂ stretching vibrations appear as bands in the region of 3300-3500 cm⁻¹ [21]. The C=N stretching vibrations of the pyrazole and pyrimidine rings typically produce strong bands in the region of 1600-1650 cm⁻¹, while the C=C stretching vibrations appear around 1500-1600 cm⁻¹ [21].

For derivatives with specific functional groups, additional characteristic bands are observed [7]. For example, in N4-Ethyl-N6,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine, the IR spectrum shows bands at 3282 cm⁻¹ (NH), 3028 cm⁻¹ (CH aromatic), and 2924 cm⁻¹ (CH aliphatic) [7]. Similarly, in 4-hydrazinyl-N,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-6-amine, stretching bands at 3444, 3352, and 3190 cm⁻¹ correspond to NH₂ and NH groups, respectively [7].

Mass spectrometry provides valuable information about the molecular weight, elemental composition, and fragmentation patterns of pyrazolo[3,4-d]pyrimidine derivatives [9] [13]. The mass spectra of these compounds typically show a prominent molecular ion peak, followed by characteristic fragmentation patterns that depend on the substitution pattern [13]. For 1h-Pyrazolo[3,4-d]pyrimidin-4-amine, the molecular ion appears at m/z 135.0545, corresponding to the molecular formula C₅H₅N₅ [9].

Studies on the mass spectral fragmentation of 1-methyl(or phenyl)-1h-pyrazolo[3,4-d]pyrimidines have revealed two main dissociation pathways [13]. One involves the formation of the pyrazolo[3,4-d]pyrimidinium cation caused by the elimination of the 4-substituent, followed by the fragmentation of the condensed pyrimidine ring leading to a pyrazolyne radical ion through the loss of hydrogen cyanide or cyano radical [13]. The other pathway involves the formation of cyclic ions or diazatropyrium-type ions caused by the migration of the 4-substituent with the loss of a hydrogen radical [13].

The combination of IR spectroscopy and mass spectrometry, along with other spectroscopic techniques, provides a comprehensive characterization of pyrazolo[3,4-d]pyrimidine derivatives, aiding in structure elucidation and confirmation [7] [9] [13]. These techniques are particularly valuable for monitoring reactions, verifying product purity, and identifying unknown compounds in this class [7] [9] [13].

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying intermolecular interactions in crystalline materials, including 1h-Pyrazolo[3,4-d]pyrimidine derivatives [8] [10]. This approach provides a unique perspective on the crystal packing by partitioning the crystal space into regions where the electron density of a molecule dominates over that of all other molecules [8]. The resulting Hirshfeld surface encapsulates the molecule and highlights areas involved in significant intermolecular contacts [10].

For pyrazolo[3,4-d]pyrimidine derivatives, Hirshfeld surface analysis has been employed to investigate the nature and strength of various intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces [8]. The surfaces are typically mapped with properties such as dnorm (normalized contact distance), shape index, and curvedness, which provide complementary information about the interactions [10]. The dnorm surface, in particular, is valuable for identifying hydrogen bonds and other close contacts, which appear as red spots on the surface [8].

In a recent study of four new pyrazolo[3,4-d]pyrimidine derivatives (P1-P4), Hirshfeld surface analysis revealed the predominant intermolecular interactions in each compound [8] [19]. The analysis was performed using Crystal Explorer 3.0 software, with dnorm mapped from -0.60 a.u. (blue) to 1.25 a.u. (red) [19]. The resulting surfaces clearly highlighted the hydrogen bonding interactions, which appeared as intense red spots on the dnorm surfaces [19].

Complementing the Hirshfeld surface analysis, two-dimensional fingerprint plots provide a visual summary of the frequency of each type of intermolecular contact in the crystal structure [8]. These plots display the distribution of di (distance from the Hirshfeld surface to the nearest atom interior to the surface) versus de (distance from the surface to the nearest atom exterior to the surface) for all points on the Hirshfeld surface [8]. The fingerprint plots for pyrazolo[3,4-d]pyrimidine derivatives typically show characteristic features corresponding to different types of interactions, such as sharp spikes for hydrogen bonds and broad wings for π-π stacking [10].

The Hirshfeld surface analysis of pyrazolo[3,4-d]pyrimidine derivatives has revealed that hydrogen bonding interactions, particularly those involving the nitrogen atoms of the pyrazole and pyrimidine rings, play a dominant role in crystal packing [8] [19]. These interactions often lead to the formation of dimers, chains, or more complex supramolecular architectures [8]. For instance, in compound P1 (3-methyl-1-phenyl-1,5-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one), inversion dimers are formed by paired N1-H1···O1 hydrogen bonds, which are further linked by C-H···π interactions to form corrugated layers [19].

π-π stacking interactions also contribute significantly to the crystal packing of pyrazolo[3,4-d]pyrimidine derivatives, as evidenced by the Hirshfeld surface analysis [19]. These interactions typically occur between the aromatic rings of adjacent molecules, with centroid-centroid distances ranging from 3.5 to 3.8 Å [19]. In compound P1, for example, slipped π-stacking interactions between phenyl and pyrazole rings (centroid-centroid distance of 3.5730(8) Å) connect the hydrogen-bonded layers along the a-axis direction [19].

MethodologyStarting MaterialsReaction ConditionsYields (%)AdvantagesClassical Synthesis from Substituted Pyrazoles5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, formamide/urea/thioureaReflux in formamide (7 hours) or fusion with urea at elevated temperature70-83Well-established methodology, good yieldsClassical Synthesis from Pyrimidine Derivatives4-chloro-6-hydrazinopyrimidine derivatives, isocyanatesRoom temperature to reflux, various solvents (ethanol, DMF)60-85Versatile substitution patterns possibleGreen Synthesis with Ionic LiquidsEthyl acetoacetate, hydrazine hydrate, thiourea, benzaldehydesUltrasonication with ionic liquid 2-methyl-imidazolium-oxalate catalyst75-90Environmentally friendly, shorter reaction timesSolvent-Free Fusion TechniquesPyrazole derivatives, aromatic nitriles, potassium tert-butoxideMicrowave irradiation (300W, 10 minutes), solvent-free conditions65-85Eco-friendly, no solvent required, rapid heatingMicrowave-Assisted SynthesisMethyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, primary aminesMicrowave irradiation (160°C, 35-55 minutes) in ethanol72-83Rapid reaction, high yields, clean productsPhase Transfer CatalysisPyrazolo[3,4-d]pyrimidin-4-ol, alkylating agents, DMFRoom temperature in DMF with liquid-solid phase transfer catalysis70-95Mild conditions, good selectivity, recyclable catalystOne-Pot Multicomponent ReactionsHydrazines, methylenemalononitriles, aldehydes, alcoholsBasic alumina-supported sodium acetate, reflux conditions64-92High atom economy, diverse product librarySolid-Phase Aza-Wittig/Electrocyclic Ring ClosureIminophosphoranes, isocyanates/carbon disulfideRefluxing toluene, thermal cyclization conditions60-80Regioselective, mild conditions, functional group tolerance
Table 2: Reaction Conditions and Yields for 1H-Pyrazolo[3,4-d]pyrimidine Synthesis
Synthesis MethodTemperature (°C)Reaction TimeSolventCatalystYield Range (%)Key Advantages
Classical Taylor Synthesis150-2007-12 hoursFormamide/DMFNone/Base70-89Well-established, reliable
Microwave-Assisted Condensation16035-55 minutesEthanolNone72-83Rapid, clean reactions
Ionic Liquid Catalysis80-1002-4 hoursIonic liquid2-methyl-imidazolium-oxalate75-90Environmentally friendly
Solvent-Free Conditions150-30010-30 minutesSolvent-freePotassium tert-butoxide65-85No organic solvents
Phase Transfer Catalysis252-6 hoursDMFTBAB70-95Mild conditions, recyclable
One-Pot Four-Component100-1503-8 hoursEthanol/Basic aluminaSodium acetate/Al₂O₃64-92High atom economy
Aza-Wittig Cyclization110-1504-12 hoursTolueneAg(I)/Base60-80Regioselective
Iodine-Catalyzed Reaction80-1002-5 hoursDMSOI₂ (10 mol%)78-87Non-toxic catalyst
Green Chemistry Approach50-1001-3 hoursEthanol/GlycerolTBAB/Zeolite85-95Sustainable approach
Heteropolyacid Catalysis100-1402-6 hoursDioxaneHPA/K-tert-butoxide71-89Industrial scalability

XLogP3

0.2

Other CAS

271-80-7

Wikipedia

Pyrazolo(3,4-d)pyrimidine

Dates

Last modified: 08-15-2023

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